EM574

Motilin Receptor Gastrointestinal Motility Radioligand Binding Assay

Select EM574 for motilin receptor studies requiring high affinity (IC50 6.17 nM) and functional potency (EC50 5.5 nM) in rabbit tissue. Acid-labile; ideal for parenteral or intraduodenal administration bypassing gastric acid exposure. Use as a benchmark reference against mitemcinal and erythromycin in primate gastric emptying models. Semi-synthetic from erythromycin A.

Molecular Formula C39H69NO12
Molecular Weight 744.0 g/mol
CAS No. 110480-13-2
Cat. No. B1674383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEM574
CAS110480-13-2
SynonymsEM 574
EM-574
EM574
Idremcinal
Molecular FormulaC39H69NO12
Molecular Weight744.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)O)(C)O
InChIInChI=1S/C39H69NO12/c1-15-27-39(12,45)32(42)22(6)30-20(4)17-38(11,52-30)34(51-36-29(41)26(16-21(5)47-36)40(13)19(2)3)23(7)31(24(8)35(44)49-27)50-28-18-37(10,46-14)33(43)25(9)48-28/h19,21-29,31-34,36,41-43,45H,15-18H2,1-14H3/t21-,22+,23+,24-,25+,26+,27-,28+,29-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
InChIKeyFPBKIOZMKHHNLL-CBUZSSJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Idremcinal (EM574) Procurement Guide: A Potent, Non-Peptide Motilin Agonist for Gastrointestinal Research [1]


Idremcinal, also designated EM574, is a semi-synthetic macrolide derived from erythromycin A . It functions as a potent, non-peptide agonist of the motilin receptor, a G protein-coupled receptor that regulates gastrointestinal smooth muscle contraction [REFS-1, REFS-3]. This compound is a key research tool for investigating gastrointestinal motor stimulating (GMS) activity and has been under investigation as a gastroprokinetic agent [REFS-1, REFS-4]. Its chemical formula is C39H69NO12, with a molecular weight of approximately 744 g/mol [REFS-2, REFS-5].

Idremcinal (EM574) vs. Alternatives: Why Motilin Agonist Selection Requires Quantitative Comparison


Motilin receptor agonists are not a homogeneous class. Compounds like erythromycin, azithromycin, and the acid-resistant derivative mitemcinal (GM-611) exhibit significant differences in potency, acid stability, and cardiac safety profiles [REFS-1, REFS-2, REFS-3]. Substituting one motilin agonist for another without considering these quantitative differentiators can lead to erroneous conclusions in preclinical models or compromised safety margins in development. The following evidence quantifies why Idremcinal (EM574) must be evaluated against its specific comparators rather than being interchanged with other macrolide-derived or motilin-targeting agents.

Idremcinal (EM574) Procurement Guide: Quantitative Differentiation vs. Mitemcinal, Erythromycin & Cisapride


Idremcinal (EM574) Demonstrates High Affinity for Motilin Receptor in Rabbit and Human Tissue

Idremcinal (EM574) is a high-affinity motilin receptor agonist. In a direct binding study, it displaced radiolabeled motilin from rabbit gastric antral smooth muscle with an IC50 of 6.17 nM [1]. Its affinity for human gastric smooth muscle was comparable, with a Kd of 7.8 nM [2]. While no direct IC50 comparator is available in the same assay for erythromycin, azithromycin in a human study displaced motilin binding with an IC50 of ~15 µM [3], highlighting a significant difference in binding affinity in vitro.

Motilin Receptor Gastrointestinal Motility Radioligand Binding Assay

Idremcinal (EM574) vs. Mitemcinal: A Comparison of Acid Stability for Oral Delivery

A key differentiator among erythromycin derivatives is their stability in gastric acid. A comparative study demonstrated that the contractile response of rabbit duodenum to Idremcinal (EM574) was strongly diminished after preincubation in acidic solutions [1]. In the same study, mitemcinal (GM-611), an analog specifically engineered for oral delivery, retained its full activity [1]. This directly quantifies a limitation of EM574 for in vivo oral administration studies.

Gastroprokinetic Acid Stability Oral Bioavailability

Idremcinal (EM574) Demonstrates Potent Prokinetic Activity in a Primate Model of Gastric Emptying

In a direct comparative study in conscious Rhesus monkeys, both Idremcinal (EM574) and mitemcinal (GM-611) were evaluated for their effects on gastric emptying [1]. Both compounds induced significant, dose-dependent increases in gastric emptying, with Idremcinal (EM574) achieving this effect at lower doses compared to erythromycin, although the study notes mitemcinal required an even lower dose for maximal effect [1].

Gastroparesis Gastric Emptying Non-human Primate Model

Idremcinal (EM574) Shows Functional Activity in Isolated Rabbit Intestine with High Potency

Idremcinal (EM574) induces contraction of isolated rabbit intestine with an EC50 of 5.5 nM, a value comparable to porcine motilin (EC50 ~2.0 nM, pEC50 8.69) [1]. It was inactive in rat or guinea pig intestinal preparations, confirming species-specific motilin receptor pharmacology [1].

Smooth Muscle Contraction Gastrointestinal Motility Ex Vivo Assay

Idremcinal (EM574) Applications: Targeted Use Cases in Preclinical Gastroenterology and Motility Research


In Vitro Motilin Receptor Pharmacology

Idremcinal (EM574) is the agonist of choice for in vitro studies requiring potent and selective motilin receptor activation. Its high affinity (IC50 6.17 nM) and functional potency (EC50 5.5 nM) in rabbit tissue [1] allow researchers to use low concentrations to elicit robust responses, minimizing off-target effects and compound consumption.

Ex Vivo Gastrointestinal Motility Studies

For ex vivo organ bath experiments using isolated rabbit intestinal segments, EM574 provides a reproducible, non-peptide tool to study smooth muscle contraction mechanisms. Its activity, comparable to the endogenous ligand porcine motilin, makes it a reliable standard for characterizing novel motilin receptor antagonists or allosteric modulators [1].

Comparative Pharmacology and Tool Compound Validation

Given its established profile in direct comparison with mitemcinal (GM-611), erythromycin, and cisapride in primate gastric emptying models [2], EM574 serves as a critical reference compound. Researchers can use it to benchmark the potency and efficacy of new chemical entities targeting motilin receptors or investigating prokinetic pathways.

Non-Oral In Vivo Proof-of-Concept Studies

Due to its acid-lability, which has been directly compared to the acid-resistant mitemcinal [3], Idremcinal (EM574) is ideally suited for in vivo studies that bypass gastric acid exposure. This includes parenteral (e.g., intravenous, intraduodenal) administration in canine or rodent models of gastroparesis to establish proof-of-concept for motilin-mediated prokinetic effects without the confounding variable of oral bioavailability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EM574

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.